molecular formula C9H9NO5 B1605431 2-Methoxy-6-nitrophenylacetic acid CAS No. 20876-28-2

2-Methoxy-6-nitrophenylacetic acid

Cat. No. B1605431
CAS RN: 20876-28-2
M. Wt: 211.17 g/mol
InChI Key: WWZXCZMODVFKSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06734301B2

Procedure details

A solution of 4.3 g of 2-(2-methoxy-6-nitrophenyl)-1-ethanol acetone (117 mL) is slowly treated with a solution of Jones Reagent (31 mL). The volatiles are removed under reduced pressure, diluted with 5M sodium hydroxide, cooled to 0° C., and treated slowly with concentrated H2SO4. This solution is extracted four times with ethyl acetate with the combine organics washed with brine, dried over NaSO4, filtered, and concentrated. The crude material is purified by LC (10% MeOH/CH2Cl2) to give 3.5 g of 2-(2-methoxy-6-nitrophenyl)acetic acid as a yellow/gold solid. 1H NMR (300 MHz, DMSO-d6) δ3.84 (s, 3H), 3.87 (s, 2H), 7.42 (d, J=7 Hz, 1H), 7.52 (t, J=8 Hz, 1H), 7.59 (dd, J=1, 8 Hz, 1H); 13C NMR (75 MHz, CDCl3) δ157.9, 150.7, 127.5, 120.1, 115.3, 114.8, 56.4, 11.1; IR (drift) 3020, 2983, 2945, 2888, 2840, 1710, 1531, 1471, 1434, 1353, 1274, 1256, 1229, 1058, 799 cm−1. HRMS (FAB) calculated for C9H9NO5+H1 212.0559, found 212.0555.
Name
2-(2-methoxy-6-nitrophenyl)-1-ethanol acetone
Quantity
117 mL
Type
reactant
Reaction Step One
Name
Jones Reagent
Quantity
31 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
CC(C)=[O:3].[CH3:5][O:6][C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([N+:13]([O-:15])=[O:14])[C:8]=1[CH2:16][CH2:17][OH:18].CC(C)=O.OS(O)(=O)=O.O=[Cr](=O)=O>>[CH3:5][O:6][C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([N+:13]([O-:15])=[O:14])[C:8]=1[CH2:16][C:17]([OH:3])=[O:18] |f:0.1,2.3.4|

Inputs

Step One
Name
2-(2-methoxy-6-nitrophenyl)-1-ethanol acetone
Quantity
117 mL
Type
reactant
Smiles
CC(=O)C.COC1=C(C(=CC=C1)[N+](=O)[O-])CCO
Name
Jones Reagent
Quantity
31 mL
Type
reactant
Smiles
CC(=O)C.OS(=O)(=O)O.O=[Cr](=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatiles are removed under reduced pressure
ADDITION
Type
ADDITION
Details
diluted with 5M sodium hydroxide
ADDITION
Type
ADDITION
Details
treated slowly with concentrated H2SO4
EXTRACTION
Type
EXTRACTION
Details
This solution is extracted four times with ethyl acetate with the combine
WASH
Type
WASH
Details
organics washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over NaSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude material is purified by LC (10% MeOH/CH2Cl2)

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C(=CC=C1)[N+](=O)[O-])CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g
YIELD: CALCULATEDPERCENTYIELD 98.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.